molecular formula C6H4BrCl2N B12337736 3-Bromo-6-chloro-2-(chloromethyl)pyridine

3-Bromo-6-chloro-2-(chloromethyl)pyridine

Cat. No.: B12337736
M. Wt: 240.91 g/mol
InChI Key: ATERVARIRBVMBQ-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(chloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H4BrCl2N. It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and chloromethyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-amino-6-methyl-5-bromopyridine with pyridine-HCl, NaNO2, and CuCl in dichloromethane at low temperatures (0-10°C). This reaction is followed by the addition of sodium hydrogencarbonate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of inert atmospheres and specific temperature controls are crucial to prevent unwanted side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

3-Bromo-6-chloro-2-(chloromethyl)pyridine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(chloromethyl)pyridine involves its reactivity with various molecular targets. The presence of halogen atoms and the chloromethyl group makes it a versatile intermediate in organic synthesis. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methylpyridine
  • 3-Bromo-2-chloropyridine
  • 3-Bromo-6-chloro-2-pyridinecarboxylic acid

Uniqueness

3-Bromo-6-chloro-2-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a chloromethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C6H4BrCl2N

Molecular Weight

240.91 g/mol

IUPAC Name

3-bromo-6-chloro-2-(chloromethyl)pyridine

InChI

InChI=1S/C6H4BrCl2N/c7-4-1-2-6(9)10-5(4)3-8/h1-2H,3H2

InChI Key

ATERVARIRBVMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CCl)Cl

Origin of Product

United States

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